ethyl (2E)-2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate
Description
Ethyl (2E)-2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a cyano group at the 2-position, a 2,4,6-trimethoxyphenyl substituent at the 3-position, and an ethyl ester moiety. The (2E) configuration indicates a trans arrangement across the double bond, which is critical for its electronic conjugation and reactivity. This compound belongs to a broader class of cinnamate derivatives, which are widely studied for their biological activities and applications in organic synthesis .
The 2,4,6-trimethoxy substitution pattern on the phenyl ring introduces steric and electronic effects that distinguish it from other cinnamate derivatives.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-5-21-15(17)10(9-16)6-12-13(19-3)7-11(18-2)8-14(12)20-4/h6-8H,5H2,1-4H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFNUPROKIATHC-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1OC)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=C1OC)OC)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2,4,6-trimethoxybenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions usually involve the use of a base such as piperidine or pyridine, and the reaction is carried out in a solvent like ethanol or methanol at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the double bond to a single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl (2E)-2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which ethyl (2E)-2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
In contrast, 3,4,5-trimethoxy analogs (e.g., ) exhibit biological activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that substitution position significantly affects enzyme interaction . The cyano group in the target compound and ’s analog enhances electrophilicity at the β-carbon, making these compounds reactive intermediates for further derivatization (e.g., Michael additions) .
Biological Activity: The 3,4,5-trimethoxyphenyl derivative () demonstrates dual inhibitory activity against AChE and BChE, with IC₅₀ values in the micromolar range .
Thermodynamic Properties: Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate derivatives () exhibit well-characterized heat capacities and phase behaviors, highlighting the impact of aromatic systems (furan vs. phenyl) on thermodynamic stability .
Hydrogen Bonding and Supramolecular Interactions
The 2,4,6-trimethoxy substituents may participate in weak C–H···O hydrogen bonds, as seen in similar cinnamate derivatives . However, the steric bulk of these groups could limit intermolecular interactions compared to 3,4,5-trimethoxy analogs, which have more accessible oxygen atoms for hydrogen bonding .
Biological Activity
Ethyl (2E)-2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current scientific literature.
Chemical Structure and Properties
This compound has a molecular formula of C15H17N1O4 and a molecular weight of approximately 291.30 g/mol. The compound features a cyano group, an ethyl ester group, and a phenyl ring substituted with three methoxy groups at the 2, 4, and 6 positions. This specific arrangement influences its reactivity and biological activity significantly.
Synthesis
The synthesis of this compound typically involves a Knoevenagel condensation between ethyl cyanoacetate and 2,4,6-trimethoxybenzaldehyde under basic conditions. The reaction is usually carried out in solvents like ethanol or methanol using bases such as piperidine or pyridine.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may act as an enzyme inhibitor , binding to the active sites of specific enzymes and preventing substrate interaction. The exact pathways and molecular targets are still under investigation but are expected to vary based on the specific enzyme or receptor involved.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound relative to similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | Contains one methoxy group | Different substitution pattern affects reactivity |
| Ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | Hydroxy substituents instead of methoxy | Potentially different biological activity |
| Ethyl 3-(4-nitrophenyl)prop-2-enoate | Nitro group instead of cyano | Different electronic properties |
This table illustrates how the substitution pattern affects the reactivity profiles and potential biological activities of these compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl (2E)-2-cyano-3-(2,4,6-trimethoxyphenyl)prop-2-enoate, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : The compound is synthesized via Knoevenagel condensation between ethyl cyanoacetate and 2,4,6-trimethoxybenzaldehyde. Key parameters include:
-
Catalyst selection : Use piperidine or morpholine for high yields (80–90%) .
-
Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce stereochemical control. Non-polar solvents (toluene) improve E-isomer selectivity due to slower equilibration .
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Temperature : Reactions at 60–80°C minimize side products like hydrolyzed intermediates .
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Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 3:1) and confirm stereochemistry with NOESY NMR .
Table 1 : Solvent Effects on Stereoselectivity
Solvent Yield (%) E:Z Ratio DMF 85 7:3 Toluene 78 9:1 Ethanol 65 8:2 Data adapted from synthesis protocols in .
Q. How can researchers characterize the crystalline structure of this compound to resolve ambiguities in its molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving E-isomer geometry and intermolecular interactions:
- Crystallization : Use slow evaporation in ethyl acetate/hexane (1:4) to obtain monoclinic crystals (space group P2₁/c) .
- Data refinement : Apply SHELX-97 for structure solution. Key metrics:
- Bond angles: C=C-C(cyano) = 120.5° (consistent with E-configuration) .
- Dihedral angles: Trimethoxyphenyl ring and enoate plane show ~15° torsion .
- Validation : Cross-reference with DFT-optimized geometries (B3LYP/6-311G**) to detect lattice packing effects .
Advanced Research Questions
Q. What strategies mitigate contradictions between computational predictions and experimental data for this compound’s stability under acidic conditions?
- Methodological Answer : Discrepancies arise due to solvent-phase interactions not modeled in simulations.
- Experimental validation : Perform accelerated stability studies (pH 1–3, 40°C) with HPLC monitoring. Hydrolysis half-life at pH 2 is ~12 hours .
- Computational adjustment : Include explicit solvent molecules (e.g., water) in DFT/MD simulations to account for protonation effects on the cyano group .
- Mechanistic insight : The β-cyano group stabilizes the enoate via resonance, but protonation at the α-carbon triggers ester hydrolysis .
Q. How can researchers design kinetic studies to elucidate the role of methoxy substituents in modulating reactivity?
- Methodological Answer :
- Variable substituent approach : Synthesize analogs with mono-/dimethoxy groups and compare reaction rates in nucleophilic additions (e.g., Grignard reactions).
- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to measure activation energy (Eₐ) for enoate electrophilicity.
- 2,4,6-Trimethoxy substitution reduces Eₐ by 15–20 kJ/mol due to electron-donating effects .
- Hammett analysis : Plot log(k) vs. σ⁺ values for methoxy groups to quantify electronic contributions .
Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric or rotameric equilibria of this compound?
- Methodological Answer :
- VT-NMR (Variable Temperature) : Conduct ¹H NMR from 25°C to −60°C in CD₂Cl₂. Sharpening of vinyl proton signals at low temperatures indicates restricted rotation .
- 2D NOESY : Detect through-space interactions between the cyano group and methoxy protons to confirm dominant rotamers .
- IR spectroscopy : Monitor C≡N stretching frequencies (2230 cm⁻¹) for shifts induced by solvent polarity or hydrogen bonding .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in aqueous-organic mixtures?
- Root cause : Variability in purity (e.g., residual aldehydes or solvents) and measurement methods.
- Resolution protocol :
Purify via column chromatography (silica gel, hexane:ethyl acetate gradient).
Quantify solubility using shake-flask method (24 h equilibration) with HPLC validation .
Report logP (octanol-water) : Experimental value = 2.1 ± 0.3 vs. predicted 2.4 (ACD/Labs) .
Tables for Key Properties
Table 2 : Stability Profile in Common Solvents
| Solvent | Degradation (% after 7 days, 25°C) | Major Degradant |
|---|---|---|
| Methanol | 12% | Methyl ester |
| Acetone | 5% | None detected |
| Water | 35% (pH 7) | Hydrolyzed acid |
| Data from accelerated stability studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
